molecular formula C57H76Br2O18 B12830402 Diethyl 5,5'-(2,7-dibromo-9H-fluorene-9,9-diyl)bis(2-((2,5,8,11,14,17-hexaoxanonadecan-19-yl)oxy)benzoate)

Diethyl 5,5'-(2,7-dibromo-9H-fluorene-9,9-diyl)bis(2-((2,5,8,11,14,17-hexaoxanonadecan-19-yl)oxy)benzoate)

Cat. No.: B12830402
M. Wt: 1209.0 g/mol
InChI Key: XQWPWORLWNPSIY-UHFFFAOYSA-N
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Description

Diethyl 5,5’-(2,7-dibromo-9H-fluorene-9,9-diyl)bis(2-((2,5,8,11,14,17-hexaoxanonadecan-19-yl)oxy)benzoate) is a complex organic compound characterized by its unique structural features, including a fluorene core substituted with bromine atoms and extended with ethereal and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5,5’-(2,7-dibromo-9H-fluorene-9,9-diyl)bis(2-((2,5,8,11,14,17-hexaoxanonadecan-19-yl)oxy)benzoate) typically involves multiple steps:

    Bromination of Fluorene: The starting material, fluorene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 2,7-dibromo-9H-fluorene.

    Formation of the Fluorene Core: The dibromo-fluorene is then reacted with diethyl 2-hydroxybenzoate in the presence of a base like potassium carbonate (K2CO3) to form the ester linkage.

    Attachment of the Polyether Chain: The final step involves the attachment of the polyether chain (2,5,8,11,14,17-hexaoxanonadecan-19-yl) to the benzoate groups through an etherification reaction, typically using a suitable alkylating agent under basic conditions.

Properties

Molecular Formula

C57H76Br2O18

Molecular Weight

1209.0 g/mol

IUPAC Name

ethyl 5-[2,7-dibromo-9-[3-ethoxycarbonyl-4-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]fluoren-9-yl]-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzoate

InChI

InChI=1S/C57H76Br2O18/c1-5-74-55(60)49-39-43(7-13-53(49)76-37-35-72-33-31-70-29-27-68-25-23-66-21-19-64-17-15-62-3)57(51-41-45(58)9-11-47(51)48-12-10-46(59)42-52(48)57)44-8-14-54(50(40-44)56(61)75-6-2)77-38-36-73-34-32-71-30-28-69-26-24-67-22-20-65-18-16-63-4/h7-14,39-42H,5-6,15-38H2,1-4H3

InChI Key

XQWPWORLWNPSIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC(=C(C=C5)OCCOCCOCCOCCOCCOCCOC)C(=O)OCC)OCCOCCOCCOCCOCCOCCOC

Origin of Product

United States

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